1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine
Overview
Description
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics that make it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine typically involves the introduction of the difluoroethyl group into the tetrahydroquinoline framework. One common method includes the use of difluoromethylation reagents to achieve this transformation. For instance, the difluoroethylation of heteroatom nucleophiles can be accomplished using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production of pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include difluoroethylated quinoline derivatives, reduced tetrahydroquinoline analogs, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and steric interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinoline
- 1-(2,2-Difluoroethyl)-quinoline
- 1-(2,2-Difluoroethyl)-tetrahydroquinoline
Uniqueness
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine is unique due to the presence of the amine group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other difluoroethylated quinoline derivatives and makes it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,4-dihydro-2H-quinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)7-15-6-2-3-8-9(14)4-1-5-10(8)15/h1,4-5,11H,2-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLFPPJMMZTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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